The synthesis of peficitinib hydrochloride involves several key steps and precise conditions to ensure the production of the desired compound. The process begins with the reaction of 4-{[(1R, 2S, 3S, 5S, 7S)-5-hydroxy-2-adamantyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide with hydrobromic acid in an ethanolic solution. The reaction requires careful pH control (maintained between 1.5 and 1.9) and temperature regulation (typically heated to around 70 °C) to facilitate complete dissolution and subsequent crystallization of the product .
The detailed steps include:
Peficitinib hydrochloride has a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine core. The molecular formula is , with a molecular weight of approximately 318.85 g/mol. Its structure includes functional groups that contribute to its biological activity, particularly its ability to inhibit Janus kinases.
Peficitinib hydrochloride primarily acts through its interaction with Janus kinases. The compound inhibits JAK1 and JAK3 with half-maximal inhibitory concentrations of approximately 3.9 nM and 0.7 nM respectively . The inhibition mechanism involves competitive binding to the ATP-binding site of these kinases, preventing their activation by cytokine receptors.
The mechanism of action for peficitinib hydrochloride involves the inhibition of Janus kinases, which are critical mediators of cytokine signaling pathways. When cytokines bind to their respective receptors on immune cells, they activate associated Janus kinases through autophosphorylation. This activation leads to the phosphorylation of Signal Transducer and Activator of Transcription proteins that translocate into the nucleus to promote gene expression related to inflammation and immune response.
This inhibition reduces inflammatory responses associated with autoimmune conditions like rheumatoid arthritis .
Peficitinib hydrochloride exhibits several notable physical and chemical properties that influence its pharmacological profile:
These properties are crucial for formulating effective pharmaceutical preparations that ensure bioavailability and therapeutic efficacy.
Peficitinib hydrochloride is primarily used in clinical settings for treating rheumatoid arthritis and other immune-mediated disorders. Its efficacy has been demonstrated in various clinical trials where it showed significant improvements in disease activity scores compared to placebo treatments . Additionally, due to its oral administration route and favorable pharmacokinetic profile, it represents a valuable option among existing treatments for patients who may not respond adequately to traditional therapies or biologics.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway serves as a critical conduit for extracellular cytokine signals to modulate intracellular gene expression. Over 50 cytokines—including interferons (IFNs), interleukins (ILs), and growth factors—leverage this pathway to regulate immune cell differentiation, proliferation, and inflammatory responses [3] [6]. Pathological overactivation occurs when mutations or polymorphisms in JAK (JAK1, JAK2, JAK3, TYK2) or STAT genes disrupt negative feedback mechanisms (e.g., SOCS proteins), leading to uncontrolled cytokine signaling. This dysregulation is mechanistically implicated in rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease [3] [8]. For example, IL-6-dependent JAK1/STAT3 activation drives synovial inflammation in RA, while γ-chain cytokines (IL-2, IL-15) utilize JAK3 for T-cell survival pathways [6] [9].
JAK inhibitors ("jakinibs") represent a paradigm shift from biologic therapies to orally bioavailable small molecules targeting intracellular kinase domains. First-generation inhibitors (e.g., tofacitinib) exhibited pan-JAK inhibition, targeting multiple JAK isoforms with moderate selectivity. This broad activity, while therapeutically useful, posed theoretical risks of hematological or metabolic side effects due to JAK2 blockade [4] [9]. Second-generation agents (e.g., upadacitinib) leverage structural differences in JAK ATP-binding pockets to achieve isoform selectivity, aiming to optimize efficacy and safety [4] [8]. Inhibitors are further classified by binding modality:
Peficitinib hydrobromide (ASP015K, JNJ-54781532) is an orally administered, reversible Type I JAK inhibitor approved in Japan (2019) and Korea (2020) for RA. It exhibits pan-JAK activity with modest selectivity for JAK3 over other isoforms, positioning it as a first-generation inhibitor comparable to tofacitinib [1] [7]. Its development focused on overcoming limitations of biologic DMARDs (e.g., immunogenicity, parenteral administration) in patients with inadequate responses to conventional therapies [1] [10].
Table 1: Key JAK Inhibitors in Clinical Use
| Inhibitor | JAK Target Profile | Approval Status | Chemical Class |
|---|---|---|---|
| Tofacitinib | JAK1/2/3 > TYK2 | Global (RA, PsA) | Pan-JAK |
| Baricitinib | JAK1/2 > TYK2/JAK3 | Global (RA) | Pan-JAK |
| Peficitinib | JAK3 > JAK1/TYK2 > JAK2 | Japan/Korea (RA) | Pan-JAK |
| Upadacitinib | JAK1 > > JAK2/3 | Global (RA, PsA) | Selective (JAK1) |
| Ruxolitinib | JAK1/2 > JAK3 | Global (MF, PV) | Pan-JAK |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: